Cas no 88301-98-8 (2-Methyl-6-(trifluoromethyl)aniline)

2-Methyl-6-(trifluoromethyl)aniline structure
88301-98-8 structure
Product Name:2-Methyl-6-(trifluoromethyl)aniline
Numéro CAS:88301-98-8
Le MF:C8H8F3N
Mégawatts:175.151032447815
MDL:MFCD03701069
CID:720310
PubChem ID:13318233
Update Time:2024-10-26

2-Methyl-6-(trifluoromethyl)aniline Propriétés chimiques et physiques

Nom et identifiant

    • 2-Methyl-6-(trifluoromethyl)aniline
    • 3,4-DIHYDRO-6-(TRIFLUOROMETHYL)-2H-1,2,4-BENZOTHIADIAZINE-7-SULPHONAMIDE-1,1-DIOXIDE
    • Benzenamine,2-methyl-6-(trifluoromethyl)-
    • C8H8F3N
    • 2-Methyl-6-trifluoromethylaniline
    • 2-Amino-3-methylbenzotrifluoride
    • 2-Methyl-6-trifluoromethyl-phenylamine
    • Benzenamine, 2-methyl-6-(trifluoromethyl)-
    • PubChem19940
    • KSC495M0R
    • 2-trifluoromethyl-6-methylaniline
    • LXPCTHRQJVSSIQ-UHFFFAOYSA-N
    • 2-Amino-3-(trifluoromethyl)toluene
    • PC6989
    • RW1282
    • FCH922564
    • CL8405
    • 2-methyl-6-(trifluoromethyl)-aniline
    • 2-Methyl-6-(trifluoromethyl)benzenamine (ACI)
    • 2-Methyl-6-trifluoromethylphenylamine
    • SCHEMBL77056
    • MFCD03701069
    • DTXSID50536642
    • DB-006192
    • EN300-800013
    • 88301-98-8
    • AKOS006346299
    • CS-W006252
    • DS-12970
    • J-510017
    • MDL: MFCD03701069
    • Piscine à noyau: 1S/C8H8F3N/c1-5-3-2-4-6(7(5)12)8(9,10)11/h2-4H,12H2,1H3
    • La clé Inchi: LXPCTHRQJVSSIQ-UHFFFAOYSA-N
    • Sourire: FC(C1C(N)=C(C)C=CC=1)(F)F

Propriétés calculées

  • Qualité précise: 175.06088375g/mol
  • Masse isotopique unique: 175.06088375g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 12
  • Nombre de liaisons rotatives: 0
  • Complexité: 155
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 26
  • Le xlogp3: 2.5

Propriétés expérimentales

  • Dense: 1.238
  • Point d'ébullition: 198.8°C at 760 mmHg
  • Point d'éclair: 81.588°C
  • Indice de réfraction: 1.481

2-Methyl-6-(trifluoromethyl)aniline Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H302-H315-H319-H335
  • Déclaration d'avertissement: P261-P305+P351+P338
  • Conditions de stockage:Keep in dark place,Sealed in dry,Store in freezer, under -20°C

2-Methyl-6-(trifluoromethyl)aniline PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UN090-200mg
2-Methyl-6-(trifluoromethyl)aniline
88301-98-8 97%
200mg
125.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UN090-1g
2-Methyl-6-(trifluoromethyl)aniline
88301-98-8 97%
1g
496.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UN090-5g
2-Methyl-6-(trifluoromethyl)aniline
88301-98-8 97%
5g
2460.0CNY 2021-07-14
Fluorochem
042993-250mg
2-Methyl-6-(trifluoromethyl)aniline
88301-98-8 95%
250mg
£24.00 2022-03-01
Chemenu
CM255536-5g
2-Methyl-6-(trifluoromethyl)aniline
88301-98-8 95+%
5g
$153 2021-06-16
Chemenu
CM255536-10g
2-Methyl-6-(trifluoromethyl)aniline
88301-98-8 95+%
10g
$262 2021-06-16
Chemenu
CM255536-25g
2-Methyl-6-(trifluoromethyl)aniline
88301-98-8 95+%
25g
$608 2021-06-16
Alichem
A013007084-250mg
2-Methyl-6-(trifluoromethyl)aniline
88301-98-8 97%
250mg
$475.20 2023-08-31
Alichem
A013007084-500mg
2-Methyl-6-(trifluoromethyl)aniline
88301-98-8 97%
500mg
$855.75 2023-08-31
Alichem
A013007084-1g
2-Methyl-6-(trifluoromethyl)aniline
88301-98-8 97%
1g
$1534.70 2023-08-31

2-Methyl-6-(trifluoromethyl)aniline Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Référence
A unique application of the sulfide reduction useful for the preparation of isomerically pure aromatic nitro compounds and anilines
Nickson, Thomas E., Journal of Organic Chemistry, 1986, 51(20), 3903-4

Méthode de production 2

Conditions de réaction
Référence
O-Methylanilines from o-aminobenzyl sulfoxides
, European Patent Organization, , ,

Méthode de production 3

Conditions de réaction
Référence
Substituted 2-(alkylsulfonylalkyl)nitrobenzenes
, Belgium, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Sodium nitrate ,  Sulfuric acid Catalysts: Bronze Solvents: Ethanol ,  Dichloromethane ,  Water
2.1 Reagents: Nitric acid Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Référence
A unique application of the sulfide reduction useful for the preparation of isomerically pure aromatic nitro compounds and anilines
Nickson, Thomas E., Journal of Organic Chemistry, 1986, 51(20), 3903-4

Méthode de production 5

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ;  50 min, 50 °C
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  30 min, rt; overnight, rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
Référence
Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents
Li, Wen; et al, Medicinal Chemistry Research, 2019, 28(10), 1783-1795

Méthode de production 6

Conditions de réaction
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt
2.1 Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
Référence
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Cobalt molybdenum oxide (CoMoO4) Solvents: Argon
Référence
Catalytic hydrodesulfurization of o-aminobenzyl sulfides
Tremont, S. J.; et al, Journal of Catalysis, 1986, 97(1), 252-60

Méthode de production 8

Conditions de réaction
1.1 Reagents: Nitric acid Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Référence
A unique application of the sulfide reduction useful for the preparation of isomerically pure aromatic nitro compounds and anilines
Nickson, Thomas E., Journal of Organic Chemistry, 1986, 51(20), 3903-4

Méthode de production 9

Conditions de réaction
1.1 Reagents: Disodium sulfide ,  Sulfur ,  Ammonium chloride Solvents: Methanol ,  Water
1.2 Reagents: Hydrochloric acid
2.1 Reagents: Sodium nitrate ,  Sulfuric acid Catalysts: Bronze Solvents: Ethanol ,  Dichloromethane ,  Water
3.1 Reagents: Nitric acid Solvents: Water
4.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol
Référence
A unique application of the sulfide reduction useful for the preparation of isomerically pure aromatic nitro compounds and anilines
Nickson, Thomas E., Journal of Organic Chemistry, 1986, 51(20), 3903-4

Méthode de production 10

Conditions de réaction
1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ;  12 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  12 h, 100 °C; 100 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Référence
Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines
Xu, Jun; et al, ChemCatChem, 2018, 10(5), 965-970

Méthode de production 11

Conditions de réaction
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  30 min, rt; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
Référence
Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents
Li, Wen; et al, Medicinal Chemistry Research, 2019, 28(10), 1783-1795

Méthode de production 12

Conditions de réaction
1.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
Référence
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

Méthode de production 13

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water ;  12 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Référence
Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines
Xu, Jun; et al, ChemCatChem, 2018, 10(5), 965-970

Méthode de production 14

Conditions de réaction
1.1 Solvents: Acetonitrile ;  -10 °C; 15 min, -10 °C; 15 min, rt
2.1 Reagents: Potassium carbonate ,  Iodobenzene diacetate Solvents: Dimethyl sulfoxide ;  12 h, 45 °C
Référence
N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines
Liu, Hao; et al, Chemistry - An Asian Journal, 2023, 18(8),

Méthode de production 15

Conditions de réaction
1.1 Reagents: Sodium periodate Solvents: Methanol ,  Water ;  1 h, 0 °C; 4 h, 0 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,2-Dichloroethane ;  50 min, 50 °C
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  30 min, rt; overnight, rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 9, rt
Référence
Synthesis, sciatic nerve block activity evaluation and molecular docking of fluoro-substituted lidocaine analogs as local anesthetic agents
Li, Wen; et al, Medicinal Chemistry Research, 2019, 28(10), 1783-1795

2-Methyl-6-(trifluoromethyl)aniline Raw materials

2-Methyl-6-(trifluoromethyl)aniline Preparation Products

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